molecular formula C6H10N2O2 B15245560 (R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione

(R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B15245560
M. Wt: 142.16 g/mol
InChI Key: KKMULICUOLXREQ-SCSAIBSYSA-N
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Description

®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione includes a pyrimidine ring with two methyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 4.

Preparation Methods

The synthesis of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the product is obtained after purification.

Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of Lewis acids such as zinc chloride or copper(II) sulfate can significantly enhance the reaction rate and yield.

Chemical Reactions Analysis

®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.

    Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The methyl groups at positions 1 and 5 can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.

In medicine, derivatives of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione have shown promise as antiviral, antibacterial, and anticancer agents. The compound is also used in the development of new drugs and therapeutic agents.

In industry, ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

The molecular targets of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound can also interact with cellular receptors and signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinoline, quinazoline, and quinazolinone derivatives. These compounds also contain heterocyclic rings and exhibit a range of biological activities.

The uniqueness of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione lies in its specific structure and the diverse range of biological activities it exhibits

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(5R)-1,5-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m1/s1

InChI Key

KKMULICUOLXREQ-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1CN(C(=O)NC1=O)C

Canonical SMILES

CC1CN(C(=O)NC1=O)C

Origin of Product

United States

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